N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl and methylphenyl groups: These groups can be introduced through substitution reactions, where the imidazolidinone ring is reacted with chlorobenzene and methylbenzene derivatives.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chlorophenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetamide: can be compared with other imidazolidinone derivatives, such as:
Properties
Molecular Formula |
C21H22ClN3O3 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-propan-2-ylimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C21H22ClN3O3/c1-13(2)24-18(12-19(26)23-16-9-7-15(22)8-10-16)20(27)25(21(24)28)17-6-4-5-14(3)11-17/h4-11,13,18H,12H2,1-3H3,(H,23,26) |
InChI Key |
IDKXPMLPCHUJPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)C(C)C)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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